Cas no 2229167-41-1 (3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine)

3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine
- 3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine
- EN300-1781075
- 2229167-41-1
-
- インチ: 1S/C13H18FN/c1-13(2)11(12(13)15)8-5-9-3-6-10(14)7-4-9/h3-4,6-7,11-12H,5,8,15H2,1-2H3
- InChIKey: GHNFMZPEPRXZON-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCC1C(C1(C)C)N
計算された属性
- せいみつぶんしりょう: 207.142327740g/mol
- どういたいしつりょう: 207.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781075-0.05g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1781075-0.1g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1781075-0.25g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1781075-2.5g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1781075-5g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1781075-10g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1781075-1g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1781075-0.5g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1781075-10.0g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1781075-1.0g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 1g |
$1414.0 | 2023-06-02 |
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amineに関する追加情報
Introduction to 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine (CAS No: 2229167-41-1)
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229167-41-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring substituted with various functional groups, which often enhances its biological activity and pharmacological properties. The presence of a 4-fluorophenyl moiety and a secondary amine group in its structure contributes to its unique chemical and biological profile, making it a promising candidate for further investigation in drug discovery and development.
The cyclopropane ring is a key structural feature of this compound, known for its high strain energy and rigidity. This structural constraint often leads to unique interactions with biological targets, such as enzymes and receptors, which can be exploited for therapeutic purposes. The fluorine atom at the para position of the phenyl ring introduces additional electronic effects, influencing the compound's reactivity and binding affinity. Such modifications are frequently employed in medicinal chemistry to optimize drug-like properties, including solubility, metabolic stability, and target specificity.
The amine functionality in 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine provides a site for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities. Amines are versatile pharmacophores that can participate in various chemical reactions, such as hydrogen bonding, ionic interactions, and covalent binding, making them essential for designing molecules with desired pharmacological effects. The secondary amine also suggests potential for prodrug formulations, where it can be converted into more active or stable derivatives in vivo.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of compounds like 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine for their potential biological activity. These techniques allow researchers to predict how a molecule will interact with specific targets by analyzing its three-dimensional structure and electronic properties. Such computational approaches have been instrumental in identifying novel drug candidates and optimizing existing ones. The integration of machine learning algorithms has further enhanced the efficiency of this process, enabling high-throughput virtual screening of large libraries of compounds.
In the context of drug discovery, 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine represents an interesting scaffold for developing new therapeutic agents. The cyclopropane moiety has been explored in various therapeutic areas due to its ability to induce conformational constraints that can improve binding affinity. For instance, cyclopropane-containing molecules have shown promise in the treatment of bacterial infections by interfering with bacterial cell wall synthesis. Additionally, the fluorophenyl group has been widely used in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity at protein targets.
Current research efforts are focused on understanding the mechanisms by which this compound interacts with biological systems. Preclinical studies have begun to explore its potential applications in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The rigid structure of the cyclopropane ring may facilitate precise interactions with neurotransmitter receptors or enzymes involved in signal transduction pathways. Furthermore, the fluorine atom could influence the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug delivery.
The synthesis of 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired functional groups while maintaining structural integrity. Techniques such as transition metal-catalyzed reactions have been particularly useful in constructing complex cyclic frameworks like cyclopropanes. Additionally, protective group strategies have been utilized to prevent unwanted side reactions during synthesis.
The pharmacokinetic properties of this compound are also under investigation to assess its suitability for clinical development. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical considerations in evaluating a drug's potential for therapeutic use. Preliminary studies suggest that 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine exhibits favorable solubility characteristics and moderate metabolic stability in vitro. These properties are essential for ensuring adequate bioavailability and minimizing adverse effects.
Future directions in research may involve exploring derivatives of 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine that exhibit enhanced biological activity or improved pharmacokinetic profiles. Structural modifications can be made to fine-tune interactions with biological targets while maintaining overall chemical feasibility. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.
In conclusion,3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amino (CAS No: 2229167-41-1) is a structurally intriguing compound with potential applications in pharmaceutical research and development. Its unique combination of functional groups makes it an attractive scaffold for designing novel drugs targeting various diseases. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties through both experimental and computational approaches.
2229167-41-1 (3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine) 関連製品
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 35320-17-3(D-Ribitol,5-(dihydrogen phosphate))
- 2580096-06-4(tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1053239-39-6(2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)
- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)
- 951993-68-3(6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)
- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)



